molecular formula C7H4BrFN2 B3026935 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190315-22-0

3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3026935
CAS No.: 1190315-22-0
M. Wt: 215.02
InChI Key: FRKIEXRKVIGWSN-UHFFFAOYSA-N
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Description

3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyrrolo[2,3-b]pyridine core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis. The compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby disrupting downstream signaling pathways . This interaction is primarily mediated through the binding of this compound to the ATP-binding pocket of the FGFRs, leading to the inhibition of their kinase activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the disruption of FGFR signaling pathways, which are often upregulated in cancer cells. Additionally, this compound has been found to inhibit cell migration and invasion, further highlighting its potential as an anti-cancer agent . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and reduced tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of FGFR kinase activity. The compound binds to the ATP-binding pocket of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of key signaling cascades, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival . Additionally, this compound has been shown to induce changes in gene expression, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . In in vitro studies, the effects of this compound on cellular function have been observed to persist for extended periods, indicating its potential for sustained therapeutic applications

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. At lower dosages, the compound has been shown to effectively inhibit tumor growth without causing significant adverse effects . At higher dosages, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound inhibits the phosphorylation of FGFRs, leading to the suppression of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . These pathways are critical for cell proliferation, survival, and metabolism, and their inhibition by this compound results in altered metabolic flux and reduced tumor growth . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics and biodistribution. The compound is transported into cells via passive diffusion and is distributed throughout the cytoplasm . It has been found to accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . Additionally, this compound may interact with transporters and binding proteins that facilitate its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of this compound has been investigated to understand its activity and function within cells. The compound has been found to localize primarily in the cytoplasm, with significant accumulation in the endoplasmic reticulum and mitochondria . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of this compound is critical for its biochemical effects, as it allows the compound to interact with key biomolecules and exert its inhibitory activity on FGFRs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichloropyridine and 2-bromo-3-fluoropyridine.

    Formation of Pyrrolo[2,3-b]pyridine Core: The pyrrolo[2,3-b]pyridine core is formed through a series of cyclization reactions. These reactions often involve the use of strong bases and high temperatures to facilitate the formation of the heterocyclic ring.

    Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through halogenation reactions. These reactions typically involve the use of bromine and fluorine sources such as N-bromosuccinimide (NBS) and Selectfluor, respectively.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Industrial methods may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, leading to the formation of new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions. Reaction conditions often involve the use of bases such as potassium carbonate and solvents like toluene or DMF.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates. It has shown activity against various biological targets, including kinases and receptors.

    Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: The compound is used as a probe to study biological processes and pathways. It can be labeled with fluorescent tags for imaging studies.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    6-fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, which may influence its ability to undergo cross-coupling reactions.

    3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine: Contains a chlorine atom instead of bromine, which may alter its chemical properties and reactivity.

Uniqueness

3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological activity

Properties

IUPAC Name

3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKIEXRKVIGWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255922
Record name 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-22-0
Record name 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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